2-(Difluoromethoxy)-5-methylaniline hydrochloride
Overview
Description
2-(Difluoromethoxy)-5-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group and a methylaniline moiety
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group into the aniline structure. One common method involves the reaction of 2,5-dimethylaniline with difluoromethyl ether under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
2-(Difluoromethoxy)-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-methylaniline hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-5-methylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
2-(Difluoromethoxy)-4-methylaniline:
Properties
IUPAC Name |
2-(difluoromethoxy)-5-methylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-2-3-7(6(11)4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVBYVUSLGZRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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